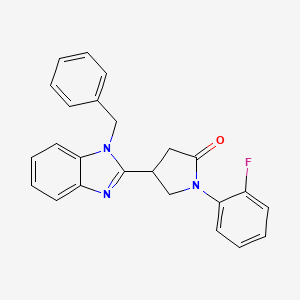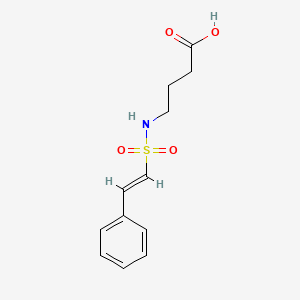
4-(Styrylsulfonylamino)butyric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Styrylsulfonylamino)butyric acid, commonly known as STS, is a compound that has been extensively studied for its potential therapeutic applications. It is a small molecule that has been shown to have various biochemical and physiological effects, making it an interesting candidate for drug development. In
作用机制
The mechanism of action of STS is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including histone deacetylases (HDACs), which play a role in gene expression and cell growth. Inhibition of HDACs can lead to cell cycle arrest and apoptosis, making STS a potential anti-cancer agent. STS has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a role in inflammation and immune response.
Biochemical and physiological effects:
STS has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in animal models of arthritis and colitis, and inhibit the replication of HIV and other viruses. STS has also been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.
实验室实验的优点和局限性
STS has several advantages and limitations for lab experiments. One advantage is that it is a small molecule that can easily penetrate cell membranes, making it a potential drug candidate. Another advantage is that it has been extensively studied, and its mechanism of action is well understood. However, one limitation is that it has low solubility in water, which can make it difficult to administer in vivo. Another limitation is that it can be toxic at high concentrations, which can limit its therapeutic potential.
未来方向
There are several future directions for STS research. One direction is to optimize the synthesis method to improve the yield and purity of STS. Another direction is to further investigate its mechanism of action, particularly its interaction with HDACs and NF-κB. Additionally, more studies are needed to evaluate its potential as a therapeutic agent for cancer, inflammation, and viral infections. Finally, more research is needed to evaluate its safety and toxicity in vivo.
合成方法
STS can be synthesized through various methods, including the reaction of styrene with sulfonamide, followed by the addition of butyric acid. Another method involves the reaction of sulfonyl chloride with butyric acid, followed by the addition of styrene. The yield of STS can be improved by optimizing the reaction conditions, such as temperature and reaction time.
科学研究应用
STS has been extensively studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-viral properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. STS has also been shown to reduce inflammation in animal models of arthritis and colitis. Furthermore, STS has been shown to inhibit the replication of HIV and other viruses.
属性
IUPAC Name |
4-[[(E)-2-phenylethenyl]sulfonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c14-12(15)7-4-9-13-18(16,17)10-8-11-5-2-1-3-6-11/h1-3,5-6,8,10,13H,4,7,9H2,(H,14,15)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATMKNVNERJQCC-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-piperidin-1-ylacetamide](/img/structure/B2918175.png)
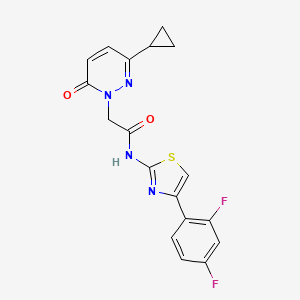

![(2R)-2-[(2-fluoropyridin-4-yl)formamido]propanoic acid](/img/structure/B2918178.png)
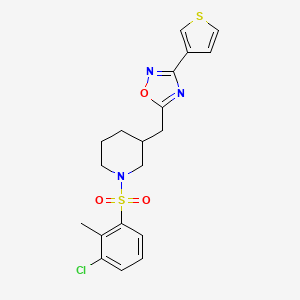
![ethyl 2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purinyl)acetate](/img/structure/B2918180.png)
![3-{Octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-5-(propan-2-yl)-1,2,4-oxadiazole dihydrochloride](/img/structure/B2918181.png)
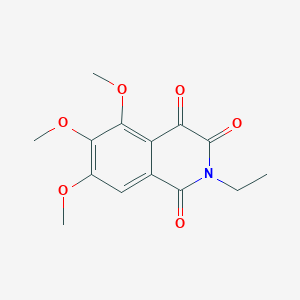
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)propanamide](/img/structure/B2918188.png)
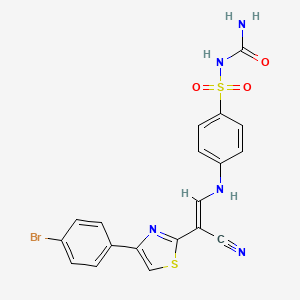
![3-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2918191.png)

